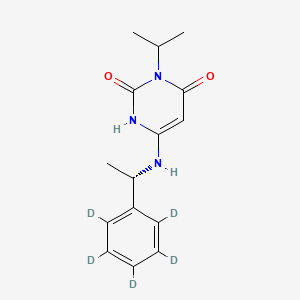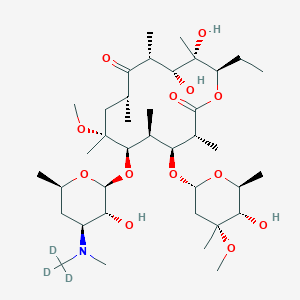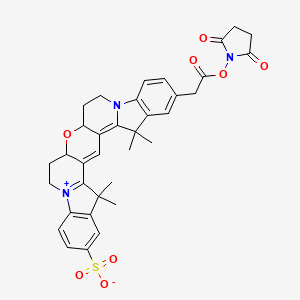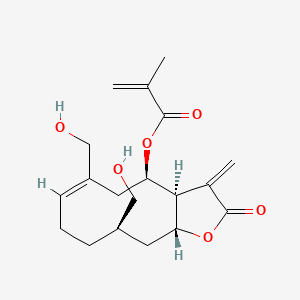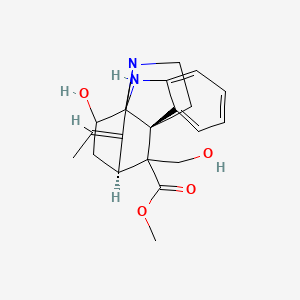
Herbicidal agent 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Herbicidal agent 4 is a synthetic auxinic herbicide known for its ability to inhibit the growth of unwanted plants, particularly broad-leaved weeds. It is characterized by its molecular formula C17H12Cl2F2N4O2 and a molecular weight of 413.21 g/mol . This compound is part of a class of herbicides that mimic natural plant hormones, leading to uncontrolled growth and eventual plant death.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Herbicidal agent 4 can be synthesized through a multi-step process involving the reaction of various organic compounds. One common method involves the synthesis of 6-pyrazolyl-2-picolinic acid derivatives, which are then further modified to produce the final herbicidal compound . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: Herbicidal agent 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Halogenating agents like chlorine or bromine are used, often in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different herbicidal properties or enhanced activity .
Applications De Recherche Scientifique
Herbicidal agent 4 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of auxinic herbicides.
Biology: It is employed in research on plant physiology and the mechanisms of herbicide resistance.
Medicine: Although primarily used in agriculture, its effects on plant hormones have implications for understanding similar pathways in humans.
Industry: It is used in the development of new herbicidal formulations and in the study of environmental impact and degradation
Mécanisme D'action
Herbicidal agent 4 exerts its effects by mimicking natural plant hormones called auxins. It binds to auxin receptors in the plant, leading to uncontrolled cell division and growth. This results in the disruption of normal plant development and eventual death. The compound also upregulates defense genes and increases the content of jasmonic acid, further enhancing its herbicidal activity .
Comparaison Avec Des Composés Similaires
Herbicidal agent 4 is unique among auxinic herbicides due to its specific molecular structure and mode of action. Similar compounds include:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action but different molecular structure.
Dicamba: Another auxinic herbicide with a distinct chemical structure and slightly different target specificity.
Mecoprop: A related compound with similar herbicidal properties but different environmental persistence
This compound stands out due to its high efficacy and specific activity against certain weed species, making it a valuable tool in modern agriculture.
Propriétés
Formule moléculaire |
C17H12Cl2F2N4O2 |
|---|---|
Poids moléculaire |
413.2 g/mol |
Nom IUPAC |
4-amino-3,5-dichloro-6-[3-(difluoromethyl)-5-(4-methylphenyl)pyrazol-1-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C17H12Cl2F2N4O2/c1-7-2-4-8(5-3-7)10-6-9(15(20)21)24-25(10)16-12(19)13(22)11(18)14(23-16)17(26)27/h2-6,15H,1H3,(H2,22,23)(H,26,27) |
Clé InChI |
KQWGBFGPAQUIDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=NN2C3=C(C(=C(C(=N3)C(=O)O)Cl)N)Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



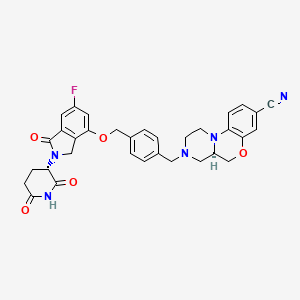
![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)



